molecular formula C20H26F3N3O3 B2455571 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 952976-54-4

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2455571
CAS RN: 952976-54-4
M. Wt: 413.441
InChI Key: UZRWIOLGUGRCLC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely belonging to the class of amides. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The trifluoromethoxy group attached to the phenyl ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring attached to a phenyl ring via an amide linkage. The piperidine ring is substituted with a cyclopentyl group, and the phenyl ring carries a trifluoromethoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Given the presence of both polar (amide, trifluoromethoxy) and nonpolar (cyclopentyl, phenyl) groups in this compound, it might exhibit a balance of hydrophilic and lipophilic properties .

Scientific Research Applications

NK1 Antagonists

A novel class of potent orally active human NK1 antagonists, which includes compounds structurally related to oxalamides, has been developed for their potential utility in treating various conditions. These compounds have shown significant improvements in potency both in vitro and in vivo, suggesting their potential application in clinical settings for managing substance P-related disorders (Ladduwahetty et al., 1996).

Synthetic Methodologies

Research into the synthesis of di- and mono-oxalamides demonstrates the importance of novel synthetic approaches to create these compounds. These methodologies enable the development of N-(2-carboxyphenyl)aryloxalmonoamides, highlighting the synthetic versatility of oxalamide compounds for various applications (Mamedov et al., 2016).

Orexin-1 Receptor Antagonism

A selective orexin-1 receptor antagonist has been studied for its ability to attenuate stress-induced hyperarousal without inducing hypnotic effects. This research suggests the potential application of similar compounds in treating psychiatric disorders associated with stress or hyperarousal states, highlighting the therapeutic relevance of receptor-specific antagonists (Bonaventure et al., 2015).

Antimicrobial and Cytotoxic Activity

The development of novel azetidine-2-one derivatives of 1H-benzimidazole, which may share functional similarities with oxalamides, has been explored for their antimicrobial and cytotoxic activities. These studies provide a foundation for the potential use of oxalamide compounds in developing new antimicrobial agents or cancer therapeutics (Noolvi et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without more information, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. Without more information, it’s difficult to provide a detailed safety profile for this compound .

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N3O3/c21-20(22,23)29-17-7-5-15(6-8-17)25-19(28)18(27)24-13-14-9-11-26(12-10-14)16-3-1-2-4-16/h5-8,14,16H,1-4,9-13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRWIOLGUGRCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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